molecular formula C18H13Br B179350 4-Bromo-1,1':2',1''-terphenyl CAS No. 24253-37-0

4-Bromo-1,1':2',1''-terphenyl

Cat. No.: B179350
CAS No.: 24253-37-0
M. Wt: 309.2 g/mol
InChI Key: ALEDFYPQEIOLQU-UHFFFAOYSA-N
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Description

4-Bromo-1,1’:2’,1’'-terphenyl is a chemical compound with the molecular formula C18H13Br . It has an average mass of 309.200 Da and a monoisotopic mass of 308.020050 Da . The compound is also known by other names such as 1-bromo-4-(2-phenylphenyl)benzene and 4-Bromo-o-Terphenyl .


Molecular Structure Analysis

The InChI representation of 4-Bromo-1,1’:2’,1’'-terphenyl is InChI=1S/C18H13Br/c19-16-12-10-15 (11-13-16)18-9-5-4-8-17 (18)14-6-2-1-3-7-14/h1-13H . The Canonical SMILES representation is C1=CC=C (C=C1)C2=CC=CC=C2C3=CC=C (C=C3)Br .


Physical And Chemical Properties Analysis

4-Bromo-1,1’:2’,1’'-terphenyl has a molecular weight of 309.2 g/mol . It has a computed XLogP3 value of 6.7 . The compound has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 308.02006 g/mol . The topological polar surface area is 0 Ų . The compound has a heavy atom count of 19 .

Scientific Research Applications

Derivative Synthesis and Characterization

The compound 4-Bromo-1,1':2',1''-terphenyl, along with its derivatives, has been a focal point in synthetic chemistry. In one instance, its ipso-functionalized derivatives were synthesized and characterized, offering insights into the structural complexities and reactivities of bulky terphenyl groups. The study explored the synthesis of primary alcohol, bromo derivative, and terphenyl formate, leading to the discovery of unusual coupling reactions and head-to-tail coupling of terphenyl moieties. This research emphasized the nuances of terphenyl chemistry and its potential in creating complex organic compounds (Stanciu et al., 2006).

Building Blocks in Molecular Electronics

This compound serves as a precursor in the synthesis of intricate molecular structures. It has been utilized in the creation of thiol end-capped molecular wires, a crucial component in molecular electronics. The study highlights efficient synthetic transformations that lead to the formation of various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. The implications of this research extend to the development of advanced materials for electronic applications (Stuhr-Hansen et al., 2005).

Molecular Fractals and Surface Assembly

Interestingly, derivatives of this compound have been instrumental in the assembly of molecular fractals, specifically Sierpiński triangle fractals, on surfaces. The molecules' unique properties, such as synergistic halogen and hydrogen bonding, enable the formation of these intricate structures, which hold significant potential in various scientific and engineering applications. The study opens doors to understanding the complex behavior of molecular assemblies on surfaces (Shang et al., 2015).

Luminescence and Structural Analysis

Moreover, the compound and its derivatives have been analyzed for their luminescence and structural properties. Studies involving the synthesis and characterization of biphenyl carbazole derivatives revealed their high thermal stability and unique luminescence properties. These findings could be pivotal in the development of new materials for optical and electronic devices (Tang et al., 2021).

Biochemical Analysis

Biochemical Properties

4-Bromo-1,1’:2’,1’'-terphenyl plays a significant role in biochemical reactions, particularly in the context of organic synthesis and material science. It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. The compound’s bromine atom can participate in halogen bonding, which is crucial for its interaction with biomolecules. These interactions can influence the compound’s reactivity and stability in biochemical environments .

Cellular Effects

The effects of 4-Bromo-1,1’:2’,1’'-terphenyl on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of certain kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, 4-Bromo-1,1’:2’,1’'-terphenyl exerts its effects through specific binding interactions with biomolecules. The bromine atom can form halogen bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting or activating their functions. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1,1’:2’,1’'-terphenyl can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of 4-Bromo-1,1’:2’,1’'-terphenyl vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, toxic or adverse effects may be observed, including oxidative stress, inflammation, and tissue damage. These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .

Metabolic Pathways

4-Bromo-1,1’:2’,1’'-terphenyl is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability, distribution, and excretion, as well as its overall biological activity .

Transport and Distribution

Within cells and tissues, 4-Bromo-1,1’:2’,1’'-terphenyl is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of 4-Bromo-1,1’:2’,1’'-terphenyl is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the nucleus, influencing gene expression, or to the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

1-bromo-4-(2-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br/c19-16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEDFYPQEIOLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622769
Record name 1~4~-Bromo-1~1~,2~1~:2~2~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24253-37-0
Record name 1~4~-Bromo-1~1~,2~1~:2~2~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an atmosphere of argon, 2-bromoiodobenzene (7.9 g, 25 mmole), biphenylboronic acid (5.0 g, 25 mmole) and tetrakis(triphenyl-phosphine)palladium(0) (0.5 g, 0.43 mmole, 1.7% Pd) were dissolved into toluene (60 ml). To the obtained solution, an aqueous solution of sodium carbonate (8.0 g, 75 mmole, 3 eq/40 ml) was added. The resultant solution was heated under refluxing for 10 hours and left standing for one night. The formed organic layer was separated, washed with a saturated aqueous solution of sodium chloride (50 ml) and dried with anhydrous magnesium sulfate. Then, the solvent was removed by distillation and a yellow oil was obtained. The obtained oil was purified by the column chromatography (silica gel/hexane, hexane+3% dichloromethane and hexane+5% dichloromethane, successively) and white needle crystals (6.8 g, 88%) were obtained.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenyl-phosphine)palladium(0)
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

Under an atmosphere of argon, 2-bromoiodobenzene (7.9 g, 25 mmole), biphenylboronic acid (5.0 g, 25 mmole) and tetrakis(triphenylphosphine)palladium(0) (0.5 g, 0.43 mmole, 1.7% Pd) were dissolved into toluene (60 ml). To the obtained solution, an aqueous solution of sodium carbonate (8.0 g, 75 mmole, 3 eq/40 ml) was added. The resultant solution was heated under refluxing for 10 hours and left standing for one night. The formed organic layer was separated, washed with a saturated aqueous solution of sodium chloride (50 ml) and dried with anhydrous magnesium sulfate. Then, the solvent was removed by distillation and a yellow oil was obtained. The obtained oil was purified by the column chromatography (silica gel/hexane, hexane+3% dichloromethane and hexane+5% dichloromethane, successively) and white needle crystals (6.8 g, 88%) were obtained.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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